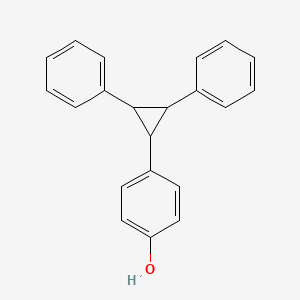

4-(2,3-Diphenylcyclopropyl)phenol

Description

Contextualization within Phenolic and Cyclopropane (B1198618) Chemistry

The chemical nature of 4-(2,3-Diphenylcyclopropyl)phenol is defined by its two key structural components: the phenol (B47542) group and the cyclopropane ring.

Phenolic Chemistry: Phenols are a class of organic compounds where a hydroxyl (—OH) group is directly bonded to an aromatic ring. britannica.com This arrangement gives phenols properties that are distinct from aliphatic alcohols, such as higher acidity. wikipedia.org The phenolic hydroxyl group is crucial for various chemical reactions and interactions, including hydrogen bonding, which plays a significant role in its biological activity. britannica.comnih.gov Phenolic compounds are widespread, being synthesized industrially for use in resins, dyes, and pharmaceuticals, and are also found extensively in nature. wikipedia.orgiloencyclopaedia.org The position of substituents on the phenolic ring can significantly influence the compound's properties and reactivity. nih.gov

The combination of the planar, electron-rich phenol ring with the strained, sterically demanding diphenylcyclopropyl group in this compound results in a molecule with a distinct stereochemical and electronic profile, which is central to its research applications.

Significance in Academic Chemical and Biochemical Research

The primary significance of this compound in academic and biochemical research lies in its interaction with estrogen receptors (ER). The estrogen receptors, ERα and ERβ, are key proteins in the endocrine system that regulate gene transcription upon binding to estrogens like 17β-estradiol. nih.gov Compounds that can bind to these receptors are of great interest for their potential to modulate estrogenic activity.

Research has identified this compound as a compound with notable activity at both ERα and ERβ. nih.gov It has been studied as part of a broader investigation into non-steroidal compounds that can mimic or antagonize the effects of natural estrogens. nih.govnih.gov The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor, often forming a key hydrogen bond within the receptor's ligand-binding domain. nih.gov

In cell-based assays, this compound has demonstrated agonist (activating) activity at both ERα and ERβ. nih.gov Its potency and selectivity have been quantified, showing it to be more selective for ERβ over ERα. nih.gov Such compounds are valuable tools for probing the structural requirements for ER binding and for developing new therapeutic agents that target the estrogen signaling pathway. frontiersin.orgbiorxiv.org The specific structural features of alkylphenolic compounds, such as the position and nature of the alkyl group on the phenol ring, are known to be determinants of their estrogenic activity. nih.gov

Table 1: Reported Biological Activity of this compound

| Receptor | Activity Type | Potency / Efficacy |

|---|---|---|

| Estrogen Receptor α (ERα) | Agonist | Active |

| Estrogen Receptor β (ERβ) | Agonist | More potent than at ERα |

Source: Based on data from combined synthesis, binding, and docking studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-diphenylcyclopropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,19-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMSSBLNRNGVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489015 | |

| Record name | 4-(2,3-Diphenylcyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61078-42-0 | |

| Record name | 4-(2,3-Diphenylcyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to 4-(2,3-Diphenylcyclopropyl)phenol

The synthesis of this molecule can be conceptually divided into two key strategic areas: the formation of the strained three-membered cyclopropane (B1198618) ring and the installation of the phenol (B47542) functionality.

The creation of the cyclopropane ring is a cornerstone of the synthesis of this compound. Various methods have been developed to construct this three-membered ring system, often involving the reaction of an alkene with a carbene or carbenoid.

One of the most common approaches involves the use of diazo compounds in the presence of a metal catalyst. wikipedia.org For instance, the reaction of a styrene (B11656) derivative with a diazoacetate in the presence of a rhodium(II) or copper catalyst can generate the corresponding cyclopropane. taylorfrancis.com The choice of catalyst is crucial as it influences the stereoselectivity and regioselectivity of the reaction. taylorfrancis.com Rhodium(II) carboxylates, for example, are highly effective for these transformations. taylorfrancis.com

Another well-established method is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgharvard.edu This method is particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the reagent to the adjacent double bond.

Intramolecular cyclization reactions also offer a pathway to cyclopropanes. wikipedia.org For example, treatment of a 1,3-dihalopropane with a strong base can lead to the formation of a cyclopropane ring through a Wurtz-type coupling. wikipedia.org

The table below summarizes some of the key strategies for cyclopropane ring formation.

| Method | Reagents | Key Features |

| Catalytic Decomposition of Diazo Compounds | Diazo compound (e.g., ethyl diazoacetate), Alkene, Metal catalyst (e.g., Rh₂(OAc)₄, Cu) | Versatile, allows for asymmetric synthesis with chiral catalysts. wikipedia.orgtaylorfrancis.com |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple (or Diethylzinc) | Forms a zinc carbenoid, effective for a variety of alkenes. wikipedia.orgharvard.edu |

| Intramolecular Cyclization (Wurtz Coupling) | 1,3-Dihalopropane, Strong Base | Forms the ring through an intramolecular nucleophilic substitution. wikipedia.org |

| Kulinkovich Reaction | Ester, Grignard Reagent, Titanium Alkoxide | Specifically forms cyclopropanols. wikipedia.org |

The introduction of the phenol group is another critical step in the synthesis of this compound. Several methods exist for the synthesis of phenols, with the choice often depending on the nature of the starting materials and the desired substitution pattern.

A classical method involves the hydrolysis of a diazonium salt, which is typically prepared from the corresponding aniline (B41778) derivative. britannica.comfiveable.me This method is quite general and tolerates a wide range of functional groups. britannica.com

Another common industrial process is the Dow process, which involves the hydrolysis of chlorobenzene (B131634) at high temperatures with a strong base. britannica.com A more modern and efficient industrial method is the cumene (B47948) process, where benzene (B151609) is first alkylated to cumene (isopropylbenzene), which is then oxidized to a hydroperoxide that rearranges in the presence of acid to yield phenol and acetone (B3395972). britannica.com

For laboratory-scale syntheses, the oxidation of arylboronic acids or their esters provides a mild and versatile route to phenols. organic-chemistry.org Copper-catalyzed hydroxylation of arylboronic acids in water is an efficient and environmentally friendly option. organic-chemistry.org Furthermore, palladium-catalyzed hydroxylation of aryl halides using a strong base like KOH has also been developed. organic-chemistry.org

The following table outlines several common methods for introducing a phenol moiety.

| Method | Starting Material | Key Reagents | Notes |

| Hydrolysis of Diazonium Salts | Arylamine (Aniline derivative) | NaNO₂, Acid; then H₂O, heat | A versatile and widely applicable laboratory method. britannica.comfiveable.me |

| Dow Process | Chlorobenzene | NaOH, high temperature and pressure | An older industrial process. britannica.com |

| Cumene Process | Benzene | Propylene, Acid catalyst; then O₂, H₂SO₄ | The dominant industrial method, produces acetone as a co-product. britannica.com |

| Oxidation of Arylboronic Acids | Arylboronic acid or ester | Oxidizing agent (e.g., H₂O₂), often with a catalyst | A mild and functional group tolerant method. organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Electron-deficient Aryl Halide | Strong nucleophile (e.g., KOH) | Requires an activated aromatic ring. |

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound can be modified to generate a wide range of analogs and derivatives. These modifications can involve altering the substituents on the phenyl rings, the cyclopropane ring, or the phenolic hydroxyl group.

For instance, the Suzuki reaction, a powerful cross-coupling method, can be employed to introduce various aryl or heteroaryl groups onto a halogenated precursor of the phenol. researchgate.net This allows for the synthesis of derivatives with diverse electronic and steric properties.

Derivatization of the phenolic hydroxyl group is also a common strategy. For example, the phenol can be alkylated to form ethers, such as in the synthesis of precursors for drugs like (S)-betaxolol. ntnu.no This is often achieved by deprotonating the phenol with a base followed by reaction with an alkyl halide. ntnu.no

The synthesis of m-aryloxy phenols, which are analogs where the diphenylcyclopropyl group is replaced by another substituted phenoxy group, often involves nucleophilic aromatic substitution reactions or demethylation of methoxy (B1213986) precursors. nih.gov

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs benefits significantly from these developments.

In cyclopropane ring formation, the use of chiral catalysts has enabled the development of asymmetric cyclopropanation reactions, leading to the synthesis of enantiomerically enriched products. nih.gov Chiral rhodium(II) and copper complexes are prominent examples of catalysts used for this purpose. taylorfrancis.comacs.org More recently, cobalt-based catalysts have been shown to be effective for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, offering an alternative to potentially hazardous diazo compounds. nih.gov

For the introduction of the phenol moiety, transition metal catalysis has also made significant contributions. Palladium-catalyzed C-H bond oxygenation, for instance, allows for the direct conversion of an aromatic C-H bond to a hydroxyl group, often with high regioselectivity. researchgate.net Copper-catalyzed reactions have also been developed for the hydroxylation of aryl halides and boronic acids under mild conditions. organic-chemistry.org

The use of layered double hydroxides (LDH) as catalyst precursors for dehydrogenation reactions represents another advanced approach, for example in the synthesis of o-phenylphenol. mdpi.com These materials can be tailored to incorporate various metal cations, leading to catalysts with high activity and stability. mdpi.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 4-(2,3-Diphenylcyclopropyl)phenol.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For phenolic compounds, the proton of the hydroxyl (-OH) group typically appears as a broad singlet, and its chemical shift can be solvent-dependent. mdpi.com The aromatic protons of the phenol (B47542) ring and the two phenyl substituents on the cyclopropane (B1198618) ring exhibit complex multiplet patterns in the aromatic region of the spectrum. hmdb.cachemicalbook.com The protons on the cyclopropane ring itself will have distinct chemical shifts, influenced by their stereochemical relationship (cis or trans) to the bulky phenyl and phenol substituents.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the symmetry of phenol, four distinct signals are expected for the six carbon atoms of the phenol ring in its ¹³C NMR spectrum. docbrown.infochemicalbook.com The carbon atom attached to the hydroxyl group (C-OH) is typically deshielded and appears at a lower field. libretexts.org The carbon atoms of the two phenyl rings and the cyclopropyl (B3062369) ring will also have characteristic chemical shifts.

Table 1: Representative ¹H NMR Spectral Data for Phenolic Compounds

| Compound | Solvent | Chemical Shift (δ) of -OH proton (ppm) |

|---|---|---|

| Phenol | CDCl₃ | 5.30 (broad singlet) |

| 3-Methoxyphenol | CDCl₃ | 5.34 (singlet) |

| 4-Chlorophenol | CDCl₃ | 4.87 (broad singlet) |

| 4-Phenylphenol | CDCl₃ | 4.92 |

This table presents representative ¹H NMR data for the hydroxyl proton of various phenolic compounds to illustrate the typical chemical shift range. The data is compiled from various sources. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Phenolic Compounds

| Compound | Solvent | Chemical Shift (δ) of C-OH (ppm) |

|---|---|---|

| Phenol | CDCl₃ | 155.4 |

| 3-Methoxyphenol | CDCl₃ | 155.6 |

| 4-Chlorophenol | CDCl₃ | 154.2 |

| 4-Phenylphenol | CDCl₃ | Not specified |

This table presents representative ¹³C NMR data for the carbon attached to the hydroxyl group in various phenolic compounds. The data is compiled from various sources. rsc.orgchemicalbook.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For phenolic compounds, characteristic fragmentation pathways include the loss of a hydrogen atom, a CO molecule, or an HCO group. youtube.com The fragmentation of the cyclopropane ring and the phenyl substituents would also produce distinct fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

GC-MS is particularly useful for analyzing complex mixtures and can be used to separate and identify different stereoisomers of this compound, as they may exhibit different retention times in the gas chromatograph. epa.gov

Table 3: Common Fragment Ions in the Mass Spectra of Phenolic Compounds

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | Molecular Weight |

| [M-H]⁺ | Molecular Weight - 1 |

| [M-CO]⁺ | Molecular Weight - 28 |

| [M-HCO]⁺ | Molecular Weight - 29 |

This table lists common fragment ions observed in the mass spectra of simple phenolic compounds. The fragmentation of this compound would be more complex due to the presence of the diphenylcyclopropyl moiety. youtube.comdocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgokstate.edu The broadness of this peak is due to hydrogen bonding. okstate.edu Sharp peaks in the region of 1500-1600 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic rings. libretexts.org The C-O stretching vibration of the phenol would appear in the 1200-1300 cm⁻¹ region. The presence of the cyclopropane ring would also give rise to specific C-H and C-C stretching and bending vibrations.

Table 4: Characteristic IR Absorption Frequencies for Phenolic Compounds

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |

| O-H stretch (free) | ~3600 (sharp) |

| Aromatic C=C stretch | 1500-1600 |

| C-O stretch | 1200-1300 |

This table summarizes the characteristic infrared absorption frequencies for the main functional groups present in phenolic compounds. libretexts.orgokstate.edu

Elucidation of Stereochemistry and Conformational Analysis

The stereochemistry of this compound is a critical aspect of its structural characterization, as the cyclopropane ring can exist as different geometric isomers (cis and trans) depending on the relative positions of the phenyl and phenol substituents. The presence of chiral centers also leads to the possibility of enantiomers.

High-field NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the relative stereochemistry of the substituents on the cyclopropane ring. The spatial proximity of protons in different isomers will result in distinct cross-peaks in the NOESY spectrum.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. wisdomlib.org These methods can predict a wide range of molecular characteristics with a high degree of accuracy.

An analysis of the electronic structure of 4-(2,3-diphenylcyclopropyl)phenol would provide insights into its stability, reactivity, and spectroscopic properties. DFT calculations are commonly employed to determine the optimized molecular geometry, vibrational frequencies, and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and its behavior in electronic transitions. wisdomlib.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For phenolic compounds, the electronic structure is heavily influenced by the hydroxyl group and any substituents on the aromatic ring. researchgate.net

Table 1: Predicted Electronic Properties of a Model Phenolic Compound using DFT

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 D |

Note: The values in this table are illustrative for a generic phenolic compound and are not specific to this compound due to a lack of published data.

Theoretical calculations can be used to explore the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. researchgate.net

For instance, the synthesis of similar phenolic compounds has been modeled to understand the influence of various parameters such as temperature and molar ratios of reactants. researchgate.net In the case of this compound, computational studies could elucidate the etherification or other synthetic routes by detailing the energetic landscape of the reaction pathway.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its dynamic behavior over time. These simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological macromolecule.

MD simulations of phenolic compounds in aqueous solutions have been used to study their solvation and the dynamics of hydrogen bonding. dntb.gov.ua For this compound, an MD simulation would reveal how the bulky diphenylcyclopropyl group influences its solubility and interactions with water molecules, which is crucial for its potential biological applications. These simulations can also provide insights into the conformational flexibility of the molecule, which is important for its interaction with receptor binding sites.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a receptor or enzyme. mdpi.com

Given the phenolic structure of this compound, a key biological target of interest is the estrogen receptor (ER), as many phenolic compounds are known to interact with it. nih.gov Molecular docking studies could be performed to predict how this compound binds to the ligand-binding domain of the estrogen receptor alpha (ERα). Such studies would provide information on the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results of a Phenolic Ligand with Estrogen Receptor α (ERα)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Illustrative Phenolic Compound | -9.5 | Glu353, Arg394, Leu387, Thr347 |

| Tamoxifen (B1202) (Control) | -8.3 | Glu353, Arg394, Leu387, Thr347 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The values and residues are based on typical findings for estrogen receptor modulators and are not based on specific experimental data for this compound.

These computational predictions can guide further experimental studies, such as in vitro binding assays, to validate the theoretical findings and to determine if this compound acts as an agonist or antagonist of the estrogen receptor.

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uni-ruse.bgchemmethod.com For diarylcyclopropane derivatives, including analogs of 4-(2,3-Diphenylcyclopropyl)phenol, QSAR models are developed to predict their potency and to guide the design of new, more active molecules. chemmethod.comnih.gov These models often utilize computational methods to calculate molecular descriptors that quantify various physicochemical properties. walisongo.ac.id

The process involves aligning a set of structurally related compounds and correlating their biological activities with descriptors for properties like steric, electronic, and hydrophobic features. semanticscholar.org For ligands targeting the estrogen receptor, key descriptors often include:

Molar Refractivity (MR): This descriptor accounts for the volume and polarizability of the molecule or its substituents. In the context of the estrogen receptor, there is a defined limit to the size of substituents that can be accommodated in the binding pocket. u-tokyo.ac.jp

Electronic Properties: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as atomic charges, are used to model electronic interactions, including hydrogen bonding and π-π stacking, which are critical for ligand recognition and binding. walisongo.ac.idnih.govtiikmpublishing.com

While specific QSAR models for this compound are not extensively documented in public literature, studies on analogous estrogenic compounds like other phenols and stilbene (B7821643) derivatives provide a framework. u-tokyo.ac.jpnih.govnih.gov These studies consistently show that the biological activity is highly dependent on a combination of these physicochemical properties. researchgate.netfrontiersin.org The development of a robust QSAR model requires a diverse set of compounds with a wide range of biological activities to ensure its predictive power. nih.gov

Influence of Substituents and Structural Features on Biological Activities

The biological profile of this compound derivatives can be finely tuned by altering substituents and other structural features. The core structure, consisting of a phenol (B47542) ring and a diphenylcyclopropyl group, serves as a scaffold for these modifications.

The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenol ring is a critical feature for estrogenic activity. It typically acts as a hydrogen bond donor, interacting with key amino acid residues (such as Glu353 and Arg394 in ERα) in the ligand-binding pocket of the estrogen receptor. uthscsa.edu The position of this hydroxyl group is also crucial, with para-substitution generally being optimal for activity. nih.gov

Substituents on the Phenyl Rings: The addition of various functional groups to the phenyl rings can modulate the compound's affinity for ER subtypes (ERα and ERβ) and its intrinsic activity.

Hydrophobic Substituents: Small alkyl or halogen groups on the phenyl rings can enhance binding by engaging in hydrophobic interactions within the binding pocket. uthscsa.edu

Basic Side Chains: The introduction of a basic amine side chain, similar to that found in selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and raloxifene, can confer antagonist properties. nih.govnih.gov The length and nature of this side chain are critical for determining the degree of antagonism and receptor selectivity. For instance, cyclopropyl (B3062369) derivatives with specific side chains have been shown to act as full antagonists for ERα. nih.gov

Studies on related diaryl-substituted compounds have shown that modifications can lead to derivatives with potent biological activities, including cytotoxicity against tumor cells and inhibitory effects on enzymes like cyclooxygenase-2. researchgate.netnih.gov The introduction of substituents can also influence pharmacokinetic properties. nih.gov

| Structural Feature/Substituent | Influence on Biological Activity | Reference |

|---|---|---|

| Phenolic -OH Group | Acts as a critical hydrogen bond donor for ER binding. Its para-position is generally optimal. | nih.gov, uthscsa.edu |

| Cyclopropane (B1198618) Ring | Serves as a rigid scaffold to orient the phenyl rings, mimicking the structure of stilbene estrogens. | nih.gov |

| Basic Amine Side Chain | Can confer ER antagonist properties, leading to the development of SERMs. | nih.gov, nih.gov |

| Phenyl Ring Substituents (e.g., methyl, halogen) | Modulate binding affinity and selectivity for ERα vs. ERβ through steric and electronic effects. | uthscsa.edu, nih.gov |

Pharmacophore Modeling for Biological Target Interaction

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov For the estrogen receptor, a well-established pharmacophore model includes several key features that are present in the structure of this compound. scispace.commdpi.com

A typical pharmacophore model for an ER ligand includes:

A Hydrogen Bond Donor (HBD): This feature corresponds to the phenolic -OH group of the ligand, which interacts with an acceptor group in the receptor. uthscsa.edu

A Hydrogen Bond Acceptor (HBA): Often, the same phenolic oxygen can also act as an acceptor. For more complex ligands, other features like a distal hydroxyl group (as in estradiol) can serve this role. uthscsa.edu

Two or more Hydrophobic/Aromatic Regions (HY/Aro): These features map to the phenyl rings of the ligand, which fit into hydrophobic pockets within the ER's ligand-binding domain. nih.gov The diphenylcyclopropyl scaffold of this compound provides this necessary hydrophobic bulk.

Preclinical Mechanistic Studies

Mechanisms of Cellular Interaction

The cellular interactions of phenolic compounds, such as 4-(2,3-diphenylcyclopropyl)phenol, are multifaceted and can influence a variety of cellular processes. The structure of these compounds, particularly the presence and position of hydroxyl and other substituent groups on the phenyl ring, plays a crucial role in their biological activity. The interaction of phenolic compounds with cellular components is often driven by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. nih.govnih.gov These interactions can lead to the modulation of enzyme activity, interference with protein function, and the induction of signaling pathways that govern cell fate.

Modulation of Enzyme Activity (e.g., tyrosinase, α-amylase, α-glucosidase)

Phenolic compounds are known to modulate the activity of various enzymes, including those involved in metabolic processes and pigmentation.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.gov Phenolic compounds, particularly those with a catechol moiety (two hydroxyl groups on the benzene (B151609) ring), are often effective tyrosinase inhibitors. nih.gov The inhibitory mechanism can be competitive, non-competitive, or mixed-type, and often involves the chelation of copper ions in the enzyme's active site. nih.govnih.gov The presence of hydroxyl groups at specific positions, such as 4, 6, and 4', can significantly enhance inhibitory activity. nih.gov

α-Amylase and α-Glucosidase Inhibition:

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help regulate blood glucose levels. mdpi.comrsc.org Phenolic compounds, including flavonoids and phenolic acids, have demonstrated significant inhibitory activity against these enzymes. rsc.orgjppres.comnih.govmdpi.comresearchgate.netnih.gov The inhibitory mechanism is often mixed-type and influenced by the structure of the phenolic compound, including the number and position of hydroxyl groups. nih.govjppres.com For instance, hydroxylation at certain positions of flavonoids can enhance their inhibitory activity against α-amylase. mdpi.com The interaction is often driven by hydrogen bonds between the hydroxyl groups of the phenolic compound and the amino acid residues in the active site of the enzymes. researchgate.net

Table 1: Inhibitory Activity of Various Phenolic Compounds on α-Amylase and α-Glucosidase

| Compound/Extract | Enzyme | IC50 Value | Reference |

| Quercetin | α-Glucosidase | 0.85 μg/mL | jppres.com |

| Gallic Acid | α-Glucosidase | 26.19 μg/mL | jppres.com |

| Acarbose (Control) | α-Glucosidase | 139.4 μg/mL | jppres.com |

| Phenolic fraction from Simarouba glauca | Yeast α-Glucosidase | 2.4 ± 0.4 μg/mL | nih.gov |

| Acarbose (Control) | Yeast α-Glucosidase | 2450 ± 24 μg/mL | nih.gov |

| Solanum elaeagnifolium Fruit Extract | α-Amylase | 40.31 ± 2.04 µg/mL | mdpi.com |

| Solanum elaeagnifolium Leaf Extract | α-Amylase | 79.16 ± 2.35 µg/mL | mdpi.com |

| Acarbose (Control) | α-Amylase | 44.6 ± 0.01 µg/mL | mdpi.com |

| Solanum elaeagnifolium Fruit Extract | α-Glucosidase | 20.53 ± 0.37 µg/mL | mdpi.com |

| Solanum elaeagnifolium Leaf Extract | α-Glucosidase | 20.05 ± 0.12 µg/mL | mdpi.com |

Interaction with Biomolecules (e.g., DNA, proteins)

The biological effects of phenolic compounds are often mediated through their direct interaction with crucial biomolecules like DNA and proteins.

Interaction with Proteins:

The interaction between phenolic compounds and proteins is a key aspect of their mechanism of action. These interactions, primarily driven by hydrogen bonds and hydrophobic forces, can lead to conformational changes in the protein, thereby altering its function. mdpi.com For example, the binding of phenolic compounds to enzymes like α-glucosidase can induce slight changes in the enzyme's secondary structure, leading to inhibition of its catalytic activity. mdpi.com The binding affinity and the nature of the interaction are highly dependent on the specific phenolic compound and the protein . jppres.com

Interaction with DNA:

Some phenolic compounds have been shown to interact with DNA, which can have significant implications for cellular processes like replication and transcription. mdpi.com These interactions can lead to DNA damage, which in turn can trigger cellular responses such as cell cycle arrest and apoptosis. mdpi.comnih.gov The ability of a phenolic compound to interact with DNA is influenced by its chemical structure and properties.

Induction of Apoptosis and Cell Cycle Modulation

Phenolic compounds have been widely studied for their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.govnih.govnih.gov This is a key mechanism underlying their potential anticancer effects.

Induction of Apoptosis:

Phenolic compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The expression of pro-apoptotic proteins like Bax can be increased, while anti-apoptotic proteins like Bcl-2 can be downregulated. nih.govmdpi.com Some phenolic compounds have been shown to induce characteristic features of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

Cell Cycle Modulation:

In addition to inducing apoptosis, phenolic compounds can also cause cell cycle arrest at various phases, such as G2/M. nih.govnih.gov This prevents cancer cells from proliferating uncontrollably. The arrest is often associated with the modulation of key cell cycle regulatory proteins. nih.gov For instance, some compounds can lead to the accumulation of cells in the G2/M phase, which can be a precursor to mitotic catastrophe and subsequent cell death. nih.govnih.gov

Table 2: Effects of Phenolic Compounds on Apoptosis and Cell Cycle

| Compound/Extract | Cell Line | Effect | Reference |

| Curcumin, Yakuchinone B, Resveratrol, Capsaicin | HL-60, K-562, MCF-7, HeLa | Induction of apoptosis | nih.gov |

| 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ) | A549, H460 (NSCLC) | G2/M cell cycle arrest, induction of apoptosis | nih.gov |

| Dihydroxylated cyclodiprenyl phenols (2-4) | MCF-7, PC-3 | Induction of apoptosis, loss of mitochondrial membrane potential | mdpi.com |

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. nih.govnih.gov

A number of natural and synthetic compounds, including some phenolic derivatives, have been identified as tubulin polymerization inhibitors. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net These agents can bind to tubulin, preventing its assembly into microtubules. mdpi.comresearchgate.net This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis or mitotic catastrophe. nih.govmdpi.comnih.gov The binding site for these inhibitors can vary, with some binding to the colchicine (B1669291) site on the β-tubulin subunit. mdpi.com The inhibitory activity is often dose-dependent, and potent inhibitors can be effective at nanomolar concentrations. nih.gov

Estrogen Receptor (ER) Modulation

Estrogen receptors (ERs) are a group of proteins that are activated by the hormone estrogen. They are involved in a wide range of physiological processes, and their modulation is a key therapeutic strategy for conditions such as breast cancer and osteoporosis. nih.govwikipedia.org There are two main subtypes of ERs: ERα and ERβ, which have different tissue distributions and can mediate different biological effects. nih.govnih.gov

Phenolic compounds, due to their structural similarity to estradiol, can interact with ERs and act as either agonists (mimicking the effects of estrogen) or antagonists (blocking the effects of estrogen). nih.govnih.gov Compounds that exhibit tissue-selective ER activity are known as selective estrogen receptor modulators (SERMs). nih.govwikipedia.org

Ligand Binding Domain Interaction

The interaction of phenolic compounds with ERs occurs at the ligand-binding domain (LBD). The affinity and nature of this interaction (agonistic vs. antagonistic) are determined by the specific chemical structure of the compound. nih.govchemrxiv.org The presence and positioning of hydroxyl groups on the phenyl ring are critical for high-affinity binding to the ER LBD. chemrxiv.org

Some phytoestrogens and synthetic phenolic compounds have been shown to bind to both ERα and ERβ, sometimes with a preference for one subtype over the other. nih.govnih.gov For example, some phytoestrogens like genistein (B1671435) and coumestrol (B1669458) exhibit a stronger binding affinity for ERβ compared to ERα. nih.gov The interaction within the LBD can stabilize specific conformations of the receptor, leading to the recruitment of co-activators or co-repressors, which in turn determines the transcriptional response. chemrxiv.org

Differential Effects on ERα and ERβ

Information regarding the specific differential effects of this compound on ERα and ERβ is not available in the reviewed scientific literature. Preclinical studies often characterize the binding affinity (typically as Ki or IC50 values) and functional activity (agonist or antagonist) of a compound for each estrogen receptor subtype to determine its selectivity. This information is crucial for understanding the potential tissue-specific effects of a SERM. For many phenolic and cyclopropyl-containing compounds, researchers have been able to determine their selectivity for ERα or ERβ, which can lead to the development of drugs with more targeted therapeutic actions and fewer side effects. nih.gov However, such specific data for this compound has not been publicly reported.

Impact on Gene Regulation

Detailed findings on how this compound impacts gene regulation are currently unavailable. Studies on other phenolic compounds have shown that their binding to estrogen receptors can initiate a cascade of events leading to the transcription of specific genes. frontiersin.orgnih.gov This is often assessed by measuring the mRNA or protein levels of known estrogen-responsive genes, such as PGR (progesterone receptor), GREB1 (growth regulation by estrogen in breast cancer 1), and TFF1 (trefoil factor 1), in cancer cell lines like MCF-7. frontiersin.org However, no studies were found that specifically report on the gene expression changes induced by this compound.

Biological Evaluation in Preclinical Models Non Clinical, in Vitro

Antifungal Activity

Direct in vitro studies on the antifungal activity of 4-(2,3-Diphenylcyclopropyl)phenol against pathogenic fungi have not been identified in the reviewed scientific literature. However, the broader classes of compounds to which it belongs, namely phenols and cyclopropane (B1198618) derivatives, have been investigated for such properties.

Phenolic compounds are widely recognized for their biological activities, including antifungal effects. nih.gov For instance, various phenolic compounds have demonstrated inhibitory action against human pathogenic fungi. nih.gov Similarly, both natural and synthetic compounds containing a cyclopropane ring have been shown to possess a wide spectrum of biological activities, including antifungal properties.

Studies on synthetic analogs provide some insight. For example, diphenyl diselenide and its derivatives have been tested against a range of pathogenic fungi, with diphenyl diselenide itself showing notable inhibitory activity against Candida albicans, Candida dubliniensis, Aspergillus spp., and Fusarium spp. researchgate.net Another study on 2-(4-substituted phenyl)-3(2H)-isothiazolones, which are structurally distinct but represent another class of synthetic compounds, also demonstrated that certain derivatives possess moderate to high in-vitro antifungal activity against human pathogenic fungi like Aspergillus niger and Microsporum canis. nih.gov The antifungal activity was noted to be influenced by the specific substitutions on the phenyl ring. nih.gov

While these findings highlight the potential of related chemical structures, specific experimental data determining the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) for this compound is not currently available.

Antioxidant Activity and Radical Scavenging

Specific in vitro antioxidant and radical scavenging activity data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound are not available in the public scientific literature.

Generally, the phenolic hydroxyl group is a key structural feature for antioxidant activity, enabling compounds to donate a hydrogen atom to scavenge free radicals. researchgate.net The antioxidant capacity of phenolic compounds is often evaluated using assays like DPPH and ABTS, which measure the ability of a compound to neutralize these stable radicals. researchgate.netresearchgate.nete3s-conferences.orgnih.govnih.gov The results of these assays are typically expressed as an IC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. e3s-conferences.org

Studies on various phenolic compounds have demonstrated a wide range of antioxidant activities that are dependent on the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.net For example, research on p-cresol (B1678582) and p-methoxyphenol dimers has shown that dimerization can enhance radical-scavenging activity compared to the parent monomers. rotman-baycrest.on.ca However, without direct experimental testing of this compound, its specific antioxidant potential remains undetermined.

Antiproliferative Effects in Cell Lines

There are no direct studies in the reviewed literature that evaluate the antiproliferative effects of this compound on specific cancer cell lines. However, research on closely related synthetic cyclopropane derivatives offers some relevant findings.

A study on the compound (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane , a structural analog of the target compound, has demonstrated significant antiproliferative and pro-apoptotic activity in transgenic adenocarcinoma of the mouse prostate (TRAMP) cell lines. nih.gov This compound inhibited the growth of all three tested TRAMP cell lines in a concentration-dependent manner. nih.gov

The key findings for this related compound are summarized below:

| Cell Line Model | Compound | Activity | IC50 / Effective Concentration |

| TRAMP Cells (C1A, C2H, C2N) | (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | Growth Inhibition | GI50: 0.3 µM |

| TRAMP Cells (C1A, C2H, C2N) | (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | Complete Growth Inhibition | GI100: 1.5 µM |

| TRAMP Cells (C1A, C2H, C2N) | (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | Lethal Concentration | LC50: 5 µM |

| TRAMP Cells (C1A, C2H, C2N) | (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | Apoptosis Induction | 0.10 to 0.14 µM |

This data indicates that a diphenylcyclopropane scaffold with a substituted phenyl ring can exhibit potent antiproliferative and apoptosis-inducing effects in a prostate cancer model. nih.gov The study suggests that such compounds warrant further investigation as potential preclinical candidates. nih.gov Other studies have also shown that various phenolic compounds can exert antiproliferative effects on different human cancer cell lines, including breast (MCF-7, MDA-MB-231) and melanoma (B16F10, SK-MEL-1) cell lines, though the activity is highly structure-dependent. rotman-baycrest.on.canih.govnih.govnih.govf1000research.com

Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

No experimental data on the in vitro antidiabetic activity of this compound, specifically its ability to inhibit α-amylase and α-glucosidase, is available in the scientific literature.

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov Many natural and synthetic compounds, particularly those with a phenolic structure, have been screened for their inhibitory potential against these enzymes. researchgate.netsdiarticle5.comnih.govmdpi.comresearchgate.netnih.govresearchgate.net

For instance, numerous studies have reported the IC50 values for various phenolic compounds and plant extracts against α-amylase and α-glucosidase. researchgate.netsdiarticle5.commdpi.comnih.govresearchgate.net The inhibitory activity is influenced by the specific structure of the phenolic compound, including the type and position of substituents on the aromatic ring. nih.gov While synthetic cyclopropane derivatives have been explored for various biological activities, specific screening of this compound for α-amylase and α-glucosidase inhibition has not been reported. Therefore, its potential in this area remains unknown.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalysts

The synthesis of complex molecules like 4-(2,3-Diphenylcyclopropyl)phenol hinges on the development of efficient and stereoselective chemical reactions. Future research is anticipated to move beyond traditional methods to embrace novel catalytic systems that offer higher yields, greater selectivity, and more environmentally benign conditions.

Key research avenues include:

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes, such as myoglobin-based catalysts, have been successfully used for the stereoselective synthesis of other cyclopropane-containing molecules through carbene transfer reactions. utdallas.edu Future work could focus on developing a biocatalyst capable of constructing the diphenylcyclopropyl group with high enantiomeric and diastereomeric purity.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. mdpi.com These methods could be adapted for the synthesis of this compound derivatives. mdpi.com Similarly, palladium(II)-catalyzed cyclization of dienes represents another potential strategy for forming substituted cyclic structures. rsc.org

Cascade Reactions: One-pot cascade reactions, where multiple chemical transformations occur sequentially without the need for isolating intermediates, offer an efficient route to complex structures. mdpi.com Developing a cascade sequence that combines the formation of the cyclopropane (B1198618) ring with its attachment to the phenol (B47542) moiety would be a significant advancement. mdpi.comresearchgate.net

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

|---|---|---|

| Enzyme-Catalyzed Carbene Transfer | Stereoselective formation of the cyclopropane ring. utdallas.edu | High enantioselectivity, mild reaction conditions. |

| Palladium-Catalyzed Cyclization | Formation of the substituted cyclopropane or cyclopentene (B43876) precursors. rsc.org | Good yields, tolerance of various functional groups. |

| [4+2] Cyclo-Condensation | Construction of the substituted phenol ring from acyclic precursors. researchgate.net | High efficiency, potential for one-pot synthesis. |

| Zinc-Catalyzed Diels-Alder/Aromatization | Synthesis of renewable phenol derivatives from bio-based furanics. nih.gov | Use of renewable starting materials, molecular diversity. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides invaluable tools for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. nih.govmdpi.com For this compound, in silico studies are essential for building a foundational understanding of its chemical and biological characteristics.

Future computational research will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. mdpi.commdpi.com For phenolic compounds, DFT is crucial for calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are key indicators of antioxidant activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing a small library of this compound derivatives and evaluating their activity, QSAR models could be developed to predict the activity of new, unsynthesized analogues, thus prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics: These simulations predict how a molecule might bind to a specific biological target, such as a protein receptor or enzyme active site. researchgate.net This can help in identifying potential biological targets for this compound and in understanding its mechanism of action at a molecular level.

Table 2: Computational Modeling Approaches

| Modeling Technique | Predicted Properties/Applications | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | pKa, bond dissociation enthalpy, ionization potential, molecular electrostatic potential. mdpi.commdpi.com | Predicts antioxidant potential and chemical reactivity. nih.govnih.gov |

| QSAR | Correlation of structural features with biological activity. nih.gov | Guides the design of derivatives with enhanced potency. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. researchgate.net | Identifies potential protein targets and mechanisms of action. |

| SCC-DFTB Simulations | Adsorption and interaction with surfaces. mdpi.com | Explores potential applications in materials science, such as corrosion inhibition. mdpi.com |

Identification of Additional Biological Targets and Pathways

While the biological activity of this compound itself is largely unexplored, its phenolic structure suggests potential for various biological effects, most notably as an antioxidant. nih.gov A critical area of future research will be to move beyond this general prediction and identify specific molecular targets and signaling pathways that are modulated by this compound.

Key strategies for target identification include:

Phenotypic Screening: Initial studies would involve testing the compound in cell-based assays that measure broad physiological outcomes, such as cell viability, proliferation, or response to stress. nih.govresearchgate.net

Proteomic and Metabolomic Profiling: Advanced analytical techniques can be used to assess global changes in protein and metabolite levels within cells or tissues after treatment with the compound. This can provide clues about which biological pathways are affected. A related compound, (2,3-diphenylcyclopropyl)methyl phenyl sulfoxide, has been noted as a metabolite in cancer metabolism, suggesting that this class of compounds is biologically active. nih.gov

Target-Based Assays: Based on structural similarities to known active compounds, this compound could be tested for activity against specific enzymes or receptors. For instance, various novel phenol derivatives have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase (ACC). nih.gov

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) methodologies are indispensable. technologynetworks.com HTS allows for the rapid testing of large libraries of chemical derivatives against specific biological targets or in cell-based models. nih.gov

Future efforts in this area will require:

Assay Development: The first step is to create robust and miniaturized assays suitable for an automated HTS platform. technologynetworks.comdanaher.com These could include biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring protection against oxidative stress-induced cell death). nih.govdanaher.com

Combinatorial Chemistry: The synthesis of a diverse library of derivatives is necessary for effective screening. This would involve systematically modifying the functional groups on both the phenol ring and the diphenylcyclopropyl moiety.

Advanced Screening Platforms: Modern screening platforms, such as those utilizing fiber-optic array scanning technology, can screen millions of compounds in a very short time. chemrxiv.org Integrating such technologies could dramatically accelerate the discovery of hit molecules from a library of this compound derivatives. chemrxiv.orgbiorxiv.org The development of the DPPH assay for antioxidant activity is a prime example of a simple, rapid, and inexpensive method that has been widely adopted for HTS. nih.gov

Table 3: High-Throughput Screening (HTS) Applications

| HTS Assay Type | Objective | Example Application |

|---|---|---|

| Antioxidant Capacity | Identify derivatives that scavenge free radicals. | DPPH radical scavenging assay. nih.gov |

| Cell Viability | Find derivatives that protect cells from stressors like inflammation or oxidative damage. nih.govresearchgate.net | Screening for compounds that protect retinal pigment epithelial (RPE) cells in models of macular degeneration. nih.gov |

| Enzyme Inhibition | Discover derivatives that inhibit specific enzymes involved in disease. | Screening for novel acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy. nih.gov |

| Antibacterial Activity | Identify novel scaffolds with antibacterial properties. biorxiv.org | Phenotypic screening against bacterial strains to find new classes of antibiotics. biorxiv.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,3-Diphenylcyclopropyl)phenol, and what analytical techniques are used to confirm its purity?

- Methodological Answer : Synthesis often involves cyclopropanation of styrene derivatives via carbene intermediates. For example, ethyl N-nitroso-N-(trans-2,3-diphenylcyclopropyl)carbamate can decompose thermally to generate a cyclopropylidene carbene, which reacts with phenol derivatives . Key analytical techniques include:

- NMR Spectroscopy : To confirm cyclopropane ring geometry and substituent positions.

- HPLC : For purity assessment (e.g., using fluorescence detectors with labeled analogs as in ).

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. How does the steric environment of the 2,3-diphenylcyclopropyl group influence the compound’s stability and reactivity?

- Methodological Answer : The trans-configuration of the cyclopropane ring creates steric hindrance, reducing susceptibility to ring-opening reactions. Stability studies in polar solvents (e.g., methylene bromide) show decreased spiropentane/allene ratios due to solvent polarity effects on carbene intermediates . Accelerated degradation tests under acidic/oxidative conditions (e.g., via H₂O₂ exposure) can quantify stability.

Q. What are the standard protocols for characterizing optical activity in chiral derivatives of this compound?

- Methodological Answer : Polarimetry is used to measure specific rotation (e.g., rotations of ~680° for allene derivatives in cyclohexane/cyclohexene mixtures). Chiral HPLC columns or capillary electrophoresis with cyclodextrin additives can resolve enantiomers .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions dictate the competition between spiropentane and allene formation in 2,3-diphenylcyclopropylidene reactions?

- Methodological Answer : Solvent polarity (measured via Berson’s fi values) directly impacts carbene reactivity. In polar solvents (e.g., methylene bromide, fi = 0.497), spiropentane/allene ratios decrease (e.g., 0.013 in methylene bromide vs. 0.034 in cyclohexane) due to enhanced carbene-olefin interactions. Experimental design should include solvent polarity screening and kinetic monitoring via GC-MS .

Q. How can conflicting data on optical activity and reaction mechanisms be resolved in studies of this compound?

- Methodological Answer : In , optical activity data suggested a single allene precursor, while spiropentane/allene ratios implied dual mechanisms. To resolve this:

- Control Experiments : Use isotopically labeled substrates to track carbene pathways.

- Solvent-Switch Studies : Compare reactions in inert (benzene) vs. reactive (cyclohexene) solvents to isolate solvent effects.

- Computational Modeling : DFT calculations can assess symmetry-allowed ring-opening pathways.

Q. What strategies optimize regioselectivity in electrophilic substitutions on the phenol ring of this compound?

- Methodological Answer : Steric and electronic effects guide substitution:

- Steric Maps : Molecular modeling identifies accessible positions (e.g., para to the cyclopropane).

- Directing Groups : Temporary protection of the hydroxyl group (e.g., silylation) can redirect electrophiles to meta positions.

- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance para-selectivity in nitration/sulfonation .

Q. How does modifying substituents on the cyclopropane or phenol rings affect biological activity or material properties?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenol ring to modulate redox properties.

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli), referencing methods for similar phenolic compounds .

- Thermal Analysis : DSC/TGA evaluates thermal stability for material science applications.

Data Contradiction Analysis

- Example : reports unchanged optical activity of allene derivatives across solvents, conflicting with spiropentane/allene ratio changes. This suggests solvent polarity affects carbene reaction pathways without altering stereochemical outcomes. Resolving this requires isolating solvent-dependent intermediates via time-resolved spectroscopy.

Key Research Gaps

- Stereoelectronic Effects : Limited data on how cyclopropane ring strain influences π-conjugation with the phenol ring.

- Catalytic Asymmetric Synthesis : No reported methods for enantioselective synthesis of chiral 2,3-diphenylcyclopropane derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.